(2E)-3-(2-chlorophenyl)-N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]prop-2-enamide
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Overview
Description
(2E)-3-(2-chlorophenyl)-N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]prop-2-enamide is a synthetic organic compound that belongs to the class of acrylamides. This compound features a combination of aromatic rings, an oxadiazole moiety, and an acrylamide group, making it a molecule of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(2-chlorophenyl)-N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]prop-2-enamide typically involves the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.
Acrylamide Formation: The acrylamide group is introduced through the reaction of an appropriate amine with acryloyl chloride or acrylamide in the presence of a base.
Coupling Reaction: The final step involves coupling the oxadiazole derivative with the acrylamide derivative under suitable conditions, such as using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-(2-chlorophenyl)-N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]prop-2-enamide can undergo various types of chemical reactions, including:
Oxidation: The aromatic rings and the oxadiazole moiety can be oxidized under strong oxidizing conditions.
Reduction: The compound can be reduced at the acrylamide group or the aromatic rings using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones or carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials or as a precursor for the synthesis of functionalized polymers.
Mechanism of Action
The mechanism of action of (2E)-3-(2-chlorophenyl)-N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]prop-2-enamide depends on its specific application. For example, if it exhibits antimicrobial activity, it may target bacterial cell walls or enzymes. If it has anticancer properties, it may interfere with cell division or induce apoptosis in cancer cells. The molecular targets and pathways involved would be specific to the biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
(E)-3-(2-chlorophenyl)-N-(5-phenyl-1,3,4-oxadiazol-2-yl)acrylamide: Lacks the dimethoxyphenyl group, which may affect its biological activity and chemical reactivity.
(E)-3-(2-chlorophenyl)-N-(5-(2,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl)acrylamide: Contains a thiadiazole ring instead of an oxadiazole ring, which may influence its properties.
Uniqueness
The presence of both the oxadiazole ring and the dimethoxyphenyl group in (2E)-3-(2-chlorophenyl)-N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]prop-2-enamide may confer unique properties, such as enhanced biological activity or specific chemical reactivity, compared to similar compounds.
Properties
IUPAC Name |
(E)-3-(2-chlorophenyl)-N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClN3O4/c1-25-13-8-9-14(16(11-13)26-2)18-22-23-19(27-18)21-17(24)10-7-12-5-3-4-6-15(12)20/h3-11H,1-2H3,(H,21,23,24)/b10-7+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCQVGBUROOLFCV-JXMROGBWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=NN=C(O2)NC(=O)C=CC3=CC=CC=C3Cl)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)C2=NN=C(O2)NC(=O)/C=C/C3=CC=CC=C3Cl)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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